molecular formula C18H21NO5S B2439131 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide CAS No. 946315-55-5

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide

Cat. No.: B2439131
CAS No.: 946315-55-5
M. Wt: 363.43
InChI Key: POUXOSAOCALWOR-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a sulfonamide group via a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the propane chain: The benzo[d][1,3]dioxole is then reacted with a suitable halogenated propane derivative under basic conditions to form the ether linkage.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets within proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds like 3-(benzo[d][1,3]dioxol-5-yloxy)butan-2-one.

    Sulfonamide derivatives: Compounds such as 4-(benzo[d][1,3]dioxol-5-yloxy)butan-2-one.

Uniqueness

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide is unique due to the combination of its benzo[d][1,3]dioxole and sulfonamide moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Biological Activity

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide, with the CAS number 946315-55-5, is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety, which is known for contributing to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H21_{21}NO5_5S, with a molecular weight of 363.4 g/mol. The compound's structure incorporates a sulfonamide group linked to a benzo[d][1,3]dioxole ring and an ethylphenyl moiety, which may influence its biological properties.

PropertyValue
Molecular FormulaC18_{18}H21_{21}NO5_5S
Molecular Weight363.4 g/mol
CAS Number946315-55-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives with similar structures have demonstrated significant antitumor activity against various cancer cell lines. A study evaluated the cytotoxic effects of related compounds using the SRB assay on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives had IC50_{50} values lower than the reference drug doxorubicin, suggesting enhanced potency against these cancer types .

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis revealed that modifications to the benzo[d][1,3]dioxole ring can significantly affect anticancer activity. For example:

  • Substituents on the phenyl ring : Variations in substituents such as electron-donating or withdrawing groups can modulate the compound's affinity for target proteins.
  • Sulfonamide group : The presence of the sulfonamide group has been linked to enhanced interaction with specific enzymes involved in cancer cell proliferation.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • EGFR Inhibition : Compounds with similar structures have been shown to inhibit epidermal growth factor receptor (EGFR), leading to reduced cell proliferation.
  • Apoptosis Induction : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through modulation of mitochondrial pathways involving proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis indicates that these compounds can cause cell cycle arrest at various phases, thereby preventing cancer cell division.

Additional Biological Activities

Beyond anticancer properties, compounds featuring the benzo[d][1,3]dioxole moiety have also been investigated for other biological activities:

  • Antifungal Activity : Some derivatives have shown moderate antifungal effects against pathogens like Fusarium oxysporum, indicating potential applications in treating fungal infections .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-14(15-6-3-2-4-7-15)19-25(20,21)11-5-10-22-16-8-9-17-18(12-16)24-13-23-17/h2-4,6-9,12,14,19H,5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUXOSAOCALWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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